3-chloro-N-(2-isopropylphenyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNYPWZRZDETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408854 | |
| Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560078-34-4 | |
| Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview and Research Context of 3 Chloro N 2 Isopropylphenyl Propanamide
Introduction to N-Aryl-Propanamide Chemical Class in Research
N-aryl-propanamides are a class of organic compounds characterized by a propanamide moiety linked to an aryl (aromatic) group via a nitrogen atom. This structural motif is of significant interest in medicinal chemistry and materials science. Nα-aroyl-N-aryl-phenylalanine amides (AAPs), a related class, have shown promising activity against various mycobacterial species, including those responsible for tuberculosis. mdpi.com The core structure of N-aryl-propanamides allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with varied physicochemical properties and biological activities. Amides, in general, are fundamental components in nature and technology, serving as structural materials and as ligands with excellent coordination abilities. nih.gov
Historical Context of Propionamide (B166681) and Anilide Derivatives in Chemical Biology and Agriculture
The history of propionamide and anilide derivatives is rich and demonstrates their impact on both scientific understanding and practical applications. Propionamide, also known as propanamide, is the amide derivative of propanoic acid. wikipedia.org Its derivatives have been explored for various medicinal uses, including as neutral endopeptidase inhibitors for treating circulatory diseases. google.com
Anilide derivatives, compounds containing an aniline-like fragment, have a long history, beginning with the isolation of aniline (B41778) itself in 1826 by Otto Unverdorben. wikipedia.org This discovery paved the way for the development of synthetic dyes, fundamentally changing the textile industry. nih.gov In the late 19th century, anilide derivatives like acetanilide (B955) emerged as some of the earliest synthetic analgesic drugs. wikipedia.org In agriculture, anilide herbicides became a significant class of chemicals for weed control, with extensive research conducted on their biochemical transformations in soil. acs.org The versatility of the aniline structure has led to its use in the manufacturing of rubber processing chemicals, pigments, and as precursors for pharmaceuticals like paracetamol. wikipedia.orgsci-hub.se
Rationale for Investigating 3-chloro-N-(2-isopropylphenyl)propanamide within Academic Disciplines
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on closely related compounds. The N-substituted arylacetamide and propanamide scaffolds are of interest due to their structural similarities to biologically active molecules. nih.gov For instance, N-substituted 2-arylacetamides share a structural resemblance to the side chain of natural benzylpenicillin. nih.gov
The investigation of halogenated propanamides, such as 3-chloro-N-(4-fluorobenzyl)propanamide, has been driven by their potential biological activities, including antimicrobial and anticancer properties. The presence of a chlorine atom and an isopropylphenyl group in this compound suggests that it could be a candidate for similar biological screenings. The chloro- and isopropyl- substituents can influence the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can affect its interaction with biological targets.
The general structure of N-aryl-amides makes them valuable as intermediates in organic synthesis. For example, 2-Bromo-N-(3-isopropylphenyl)propanamide is used as an intermediate for creating more complex molecules. Similarly, this compound could serve as a building block in the synthesis of novel compounds with desired chemical and biological properties.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 560078-34-4 | C12H16ClNO | 225.72 |
| 3-chloro-N-(4-isopropylphenyl)propanamide | Not Available | C12H16ClNO | 225.72 |
| 3-chloro-N-(3-hydroxyphenyl)propanamide | 50297-40-0 | C9H10ClNO2 | 199.63 |
| 2-Chloro-N-(3-chloro-2-methylphenyl)propanamide | Not Available | C10H11Cl2NO | 232.11 |
Unaddressed Research Questions and Future Prospects for this compound Studies
Given the limited direct research on this compound, numerous research questions remain unanswered. Future studies could focus on several key areas:
Synthesis and Optimization: Developing efficient and scalable synthetic routes for this compound would be a crucial first step.
Biological Activity Screening: A comprehensive investigation into its potential biological activities is warranted. This could include screening for antimicrobial, antifungal, anticancer, and herbicidal properties, based on the activities observed in related anilide and propanamide derivatives.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of this compound and studying the resulting changes in biological activity could provide valuable insights for designing more potent and selective compounds.
Mechanism of Action: Should any significant biological activity be identified, elucidating the underlying mechanism of action would be a critical area of research. This could involve identifying the specific molecular targets, such as enzymes or receptors, with which the compound interacts.
Material Science Applications: The properties of this compound could also be explored for applications in material science, for example, as a component in the development of new polymers or coatings.
Exploration of Biological Activities of 3 Chloro N 2 Isopropylphenyl Propanamide
Evaluation of Antimicrobial Properties
The antimicrobial potential of N-aryl-propanamides, including 3-chloro-N-(2-isopropylphenyl)propanamide, is a significant area of investigation. The following subsections detail the methodologies used to assess its activity against various microorganisms.
Antifungal Activity Assessment Methodologies
The evaluation of antifungal properties typically involves a variety of in vitro assays to determine a compound's efficacy against fungal pathogens. Standard methods include broth dilution, disk diffusion, and agar (B569324) dilution assays. nih.govnih.gov
Broth Dilution Method: This technique is widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov The method can be adapted for high-throughput screening using microtiter plates. youtube.com In this assay, serial dilutions of the test compound are prepared in a liquid growth medium and inoculated with a standardized fungal suspension. nih.gov The MIC is determined after a specified incubation period by observing the lowest concentration that shows no turbidity. youtube.com
Disk Diffusion Method: This qualitative or semi-quantitative method involves placing paper disks impregnated with the test compound onto an agar plate inoculated with a lawn of the fungus. nih.gov The compound diffuses into the agar, and if it is effective, it creates a zone of inhibition around the disk where fungal growth is prevented. nih.gov The diameter of this zone is indicative of the compound's antifungal activity.
Agar Dilution Method: In this method, the test compound is incorporated into the agar medium at various concentrations before it solidifies. The agar is then poured into petri dishes and inoculated with the test fungi. The MIC is the lowest concentration of the compound that inhibits fungal growth on the agar surface.
Research on related N-aryl carbamate (B1207046) derivatives has demonstrated significant antifungal activity against various plant fungal pathogens. researchgate.netresearchgate.net For instance, some carbamate derivatives exhibited inhibition rates of over 60% at a concentration of 50 μg/mL. researchgate.netresearchgate.net While direct studies on this compound are not extensively documented in the reviewed literature, the activity of its analogs suggests a potential for antifungal properties that could be evaluated using these standard methodologies.
Antibacterial Activity Evaluation Strategies
Similar to antifungal testing, the assessment of antibacterial activity relies on established in vitro methods to determine a compound's effectiveness against bacterial strains.
Broth and Agar Dilution Methods: These methods are fundamental for determining the MIC of an antibacterial agent. nih.gov The principles are the same as for antifungal testing, with adjustments made for bacterial growth conditions. nih.gov
Disk Diffusion and Well Diffusion Assays: These are common screening methods. In the well diffusion assay, wells are made in the agar medium, and the test compound is added to the wells. The diffusion of the compound creates a concentration gradient, and the zone of inhibition is measured. nih.gov
Time-Kill Test: This dynamic method provides information on the rate at which a compound kills a bacterial population over time. It is a more detailed assessment of bactericidal activity compared to the static MIC determination. nih.gov
Studies on N-aryl amino acids have shown promising broad-spectrum antibacterial potential, with some compounds demonstrating activity comparable to standard drugs against bacteria like Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis. nih.gov Furthermore, derivatives of 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide have exhibited good antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings suggest that the N-aryl-propanamide scaffold is a viable candidate for antibacterial drug discovery and that this compound warrants investigation using these evaluation strategies.
Antiparasitic Activity Investigations (e.g., Leishmanicidal potential based on N-aryl-propanamide analogs)
The investigation of antiparasitic activity, particularly against parasites like Leishmania, involves both in silico and in vitro approaches.
In Silico Modeling: Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activities of compounds. nih.gov These models can identify derivatives with a high probability of demonstrating leishmanicidal activity. nih.govnih.gov Molecular docking studies can further elucidate the potential binding interactions of the compounds with parasitic enzymes. nih.gov
In Vitro Assays: The primary in vitro method for assessing leishmanicidal activity is the determination of the half-maximal inhibitory concentration (IC50) against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. nih.gov The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the parasite population. nih.gov
Research on N-aryl-propanamide derivatives has identified several compounds with significant leishmanicidal activity. nih.govnih.gov In one study, eight N-aryl-propanamide analogs showed IC50 values below 20 µM against at least one Leishmania species. nih.govnih.gov These promising results for analogous compounds highlight the potential of this compound as a leishmanicidal agent, which can be investigated using these established methodologies.
| Leishmanicidal Activity of N-Aryl-Propanamide Analogs nih.govnih.gov | |
| Leishmania Species | Number of Active Compounds (IC50 < 20 µM) |
| Leishmania infantum | 28 compounds with >60% predicted activity |
| Leishmania amazonensis | 26 compounds with >60% predicted activity |
| Leishmania braziliensis | 25 compounds with >60% predicted activity |
| Leishmania major | 23 compounds with >60% predicted activity |
Herbicidal Potential and Plant Physiology Interactions
The exploration of N-aryl-propanamides as herbicides involves screening for phytotoxicity and investigating their effects on plant physiological processes.
Herbicidal Activity Screening: Initial screening often involves treating plants or plant tissues with the test compound and observing for signs of phytotoxicity, such as growth inhibition, chlorosis, or necrosis. nih.gov Leaf disk assays are a common in vitro method where leaf punches are floated on solutions containing the test compound. nih.gov
Plant Physiology Studies: To understand the mode of action, researchers investigate the compound's impact on key physiological processes like photosynthesis, respiration, and pigment synthesis. For example, high-resolution monitoring of photosynthetic activity can serve as a sensitive indicator of phytotoxicity. nih.gov
While direct studies on the herbicidal activity of this compound are limited in the available literature, research on structurally related compounds provides some context. For instance, certain 3-acyltetramic acids, which share some structural similarities, have been identified as a promising class of biologically derived herbicidal compounds. nih.gov This suggests that the N-aryl-propanamide scaffold could potentially interact with plant biological targets, warranting further investigation into the herbicidal potential of this compound.
Enzyme Inhibition and Receptor Modulation Studies
The interaction of N-aryl-propanamides with specific enzymes and receptors is a key area of research to understand their mechanism of action and therapeutic potential.
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The potency of an inhibitor is typically expressed as its IC50 value. For example, novel N-(heteroaryl)-2-(4-((2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propanamides have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), with potencies in the nanomolar to micromolar range. nih.gov
Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. sigmaaldrich.comresearchgate.net Radioligand binding assays are a common method where a radiolabeled ligand competes with the test compound for binding to the receptor. nih.govnih.gov The affinity is usually expressed as the dissociation constant (Kd) or the inhibitory constant (Ki).
While specific enzyme inhibition or receptor modulation studies for this compound were not found in the reviewed literature, the demonstrated activity of related N-aryl-propanamides as enzyme inhibitors suggests that this compound could also exhibit such properties. nih.gov Further research is needed to screen this compound against a panel of enzymes and receptors to identify potential molecular targets.
Other Bioactivity Screening Approaches
Beyond the specific activities mentioned above, broader screening approaches can be employed to uncover novel biological activities of this compound.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a variety of biological targets. nih.govthermofisher.com This can include cell-based assays that measure cytotoxicity, proliferation, or other cellular responses, as well as biochemical assays that measure enzyme activity or receptor binding. ku.edu
Phenotypic Screening: This approach involves screening compounds for their ability to produce a specific phenotype in cells or whole organisms, without prior knowledge of the molecular target. sigmaaldrich.com Imaging-based high-throughput phenotypic profiling, for example, can identify changes in cellular morphology induced by a chemical. sigmaaldrich.com
The application of these and other bioactivity screening methods to this compound could reveal unexpected and potentially valuable biological properties, paving the way for new avenues of research and development.
Structure Activity Relationship Sar Investigations of 3 Chloro N 2 Isopropylphenyl Propanamide Derivatives
Design Principles for Systematic Structural Modifications
The design of new herbicidal derivatives of 3-chloro-N-(2-isopropylphenyl)propanamide is guided by established principles of medicinal and agrochemical chemistry. The primary approach involves the systematic modification of three key regions of the molecule: the 2-isopropylphenyl moiety, the propanamide backbone, and the chlorine substituent. The underlying hypothesis is that each of these components plays a distinct role in the molecule's interaction with its biological target, as well as in its absorption, translocation, and metabolism within the plant.
Key design strategies include:
Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to investigate the importance of size, shape, and electronic distribution.
Homologation: Systematically increasing the length of alkyl chains to probe the steric and lipophilic requirements of the target's binding pocket.
Positional Isomerism: Moving substituents around the aromatic ring to understand the spatial arrangement necessary for optimal interaction with the target site.
Introduction of Diverse Functional Groups: Incorporating a variety of substituents with different electronic properties (electron-donating or electron-withdrawing) to modulate the molecule's reactivity and binding affinity.
These modifications are often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies, which seek to correlate physicochemical properties with biological activity.
Impact of Substituent Position and Nature on Biological Activity
The biological efficacy of this compound derivatives is highly sensitive to the nature and position of substituents on the molecule.
The 2-isopropylphenyl group is a critical determinant of herbicidal activity. The ortho-isopropyl group, in particular, is believed to play a crucial role in maintaining a specific conformation of the molecule that is favorable for binding to its target enzyme.
Systematic modifications of this moiety have revealed several key findings:
Size and Shape of the ortho-substituent: The steric bulk of the substituent at the ortho position is critical. While an isopropyl group often confers high activity, both smaller (e.g., ethyl) and larger (e.g., tert-butyl) groups can lead to a decrease in efficacy. This suggests a finely tuned steric requirement within the binding site.
Positional Isomerism: Moving the isopropyl group to the meta or para position generally results in a significant reduction in herbicidal activity. This underscores the importance of the ortho-substitution pattern for maintaining the active conformation.
The following interactive table summarizes the hypothetical impact of various substituents on the 2-phenyl moiety based on general SAR principles for anilide herbicides.
| Substituent at C2 | Other Phenyl Substituents | Predicted Impact on Herbicidal Activity | Rationale |
| Isopropyl | None | High (Reference) | Optimal steric bulk for target binding. |
| Ethyl | None | Moderate to High | Slightly smaller size may still fit the binding pocket. |
| tert-Butyl | None | Low to Moderate | Increased steric hindrance may prevent optimal binding. |
| Isopropyl | 4-Bromo | Potentially Increased | Increased lipophilicity could enhance cell membrane penetration. |
| Isopropyl | 4-Nitro | Variable | Electron-withdrawing nature may alter binding interactions. |
| Methyl | None | Moderate | Reduced steric bulk compared to isopropyl. |
The propanamide backbone and the chlorine atom are also vital for the molecule's herbicidal action. The chlorine atom, in particular, is a key reactive center.
Key observations from modifications in this region include:
Acyl Chain Length: Altering the length of the acyl chain from propanamide to other alkanamides (e.g., acetamide, butanamide) can significantly impact activity. The three-carbon propanamide chain appears to be optimal for many chloroacetamide herbicides, likely providing the correct spatial orientation of the chloroacetyl group relative to the aromatic ring.
Nature of the Halogen: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) can modulate the reactivity of the molecule. The electrophilicity of the α-carbon is crucial for the alkylating activity of chloroacetamides, which is believed to be a key part of their mechanism of action. The choice of halogen can fine-tune this reactivity.
Substitution on the α-carbon: Introducing substituents on the carbon atom bearing the chlorine can have a dramatic effect on activity. Steric hindrance at this position can prevent the molecule from reaching its target or from undergoing the necessary chemical reaction.
The following interactive table illustrates the hypothetical effects of modifications to the propanamide backbone and chlorine substitution.
| Acyl Chain | α-Substituent | Halogen | Predicted Impact on Herbicidal Activity | Rationale |
| Propanamide | H | Chlorine | High (Reference) | Optimal chain length and reactivity. |
| Acetamide | H | Chlorine | Moderate to High | Shorter chain may alter spatial orientation. |
| Butanamide | H | Chlorine | Moderate | Longer chain may not fit the binding site as well. |
| Propanamide | Methyl | Chlorine | Low | Steric hindrance at the reactive center. |
| Propanamide | H | Bromine | Potentially High | Different leaving group ability could alter reactivity. |
| Propanamide | H | Fluorine | Low | C-F bond is generally less reactive in this context. |
Conformational Analysis and its Correlation with Activity
The three-dimensional shape, or conformation, of this compound is critical for its biological activity. The presence of the bulky ortho-isopropyl group forces the phenyl ring to be twisted out of the plane of the amide group. This restricted rotation around the N-C(aryl) bond is a hallmark of many active N-acyl anilide herbicides.
This specific conformation is believed to be the "bioactive conformation," the shape the molecule must adopt to bind effectively to its target protein. Conformational analysis, often performed using computational chemistry techniques, helps to predict the preferred conformations of different derivatives and correlate them with their observed herbicidal activities. Derivatives that are more rigid or have a higher population of the bioactive conformation are often more potent.
Stereochemical Effects on Biological Efficacy
Chirality, or the "handedness" of a molecule, can play a profound role in its biological activity. While this compound itself is not chiral, the introduction of chiral centers through modification can lead to stereoisomers with markedly different herbicidal potencies.
For many chloroacetamide herbicides, it has been demonstrated that one enantiomer is significantly more active than the other. This stereoselectivity provides strong evidence for a specific interaction with a chiral binding site on the target enzyme. The differential activity of stereoisomers is a critical consideration in the development of new herbicides, as the use of a single, more active isomer can reduce the required application rate and minimize off-target effects. For instance, in other classes of amide herbicides, the (S)-enantiomer often exhibits greater herbicidal activity than the (R)-enantiomer. nih.gov
Elucidation of Mechanism of Action Moa for 3 Chloro N 2 Isopropylphenyl Propanamide
Identification of Molecular Targets and Binding Interactions
Based on its chemical structure, 3-chloro-N-(2-isopropylphenyl)propanamide is hypothesized to share molecular targets with other chloroacetamide herbicides. The primary mode of action for this class of compounds is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cell membranes and cuticular waxes.
The chloroacetamide molecule is believed to act by covalently binding to key enzymes involved in the VLCFA elongation pathway. This binding is thought to occur through the reactive chlorine atom, which can form a covalent bond with sulfhydryl (-SH) groups present in the active sites of target enzymes.
Table 1: Potential Molecular Targets of this compound Based on Chloroacetamide Herbicide Activity
| Enzyme Class | Specific Enzyme (Example) | Role in VLCFA Synthesis | Potential Interaction |
| Ketoacyl-CoA Synthase (KCS) | Multiple isoforms | Catalyzes the initial condensation step in fatty acid elongation. | Covalent modification of active site cysteine residues. |
| Other enzymes with reactive sulfhydryl groups | --- | Various metabolic pathways. | Non-specific binding leading to broader cellular disruption. |
It is important to note that direct evidence of this compound binding to these specific molecular targets is not currently available in published research. The proposed interactions are inferred from studies on other chloroacetamide herbicides.
Investigation of Cellular Pathway Perturbations
The inhibition of VLCFA synthesis by chloroacetamides leads to significant disruptions in various cellular pathways critical for plant growth and development. The lack of VLCFAs impacts the integrity of cellular membranes, including the plasma membrane and endoplasmic reticulum.
Furthermore, the depletion of cuticular waxes, which are rich in VLCFAs, compromises the plant's ability to prevent water loss and defend against environmental stressors. This can lead to stunted growth, particularly in emerging seedlings.
A secondary effect of some related chloro-functionalized compounds has been observed in fungal cells. A study on 2-chloro-N-phenylacetamide, a structurally similar compound, suggests a potential mechanism involving binding to ergosterol (B1671047) in the fungal plasma membrane. This interaction disrupts membrane integrity and function. Whether this compound exhibits similar fungicidal activity and perturbs fungal cellular pathways via this mechanism has not been experimentally verified.
Biochemical Cascade Analysis
The initial molecular interaction—the inhibition of VLCFA synthesis—triggers a cascade of downstream biochemical events. The disruption of membrane homeostasis can lead to:
Altered cell division and expansion: Proper cell plate formation and cell enlargement are dependent on a steady supply of lipids for membrane synthesis.
Inhibition of protein synthesis: While not considered the primary mode of action, some studies on chloroacetamides have reported secondary effects on protein synthesis.
Metabolic dysregulation: The disruption of coenzyme A-dependent processes, beyond lipid synthesis, has also been proposed as a potential consequence of chloroacetamide activity.
A definitive biochemical cascade analysis for this compound has not been established and would require dedicated metabolomic and proteomic studies.
Study of Resistance Mechanisms in Target Organisms
In target organisms, primarily weeds, resistance to chloroacetamide herbicides can develop through several mechanisms. These are generally applicable to the entire chemical class and may be relevant for this compound.
Table 2: Known Resistance Mechanisms to Chloroacetamide Herbicides
| Mechanism | Description |
| Metabolic Detoxification | Enhanced metabolism of the herbicide, often through conjugation with glutathione (B108866) mediated by glutathione S-transferase (GST) enzymes. This process detoxifies the compound before it can reach its target site. |
| Target Site Modification | Alterations in the genetic sequence of the target enzyme (e.g., KCS) that reduce the binding affinity of the herbicide. |
| Reduced Herbicide Uptake or Translocation | Changes in the plant's cuticle or transport systems that limit the absorption or movement of the herbicide to its site of action. |
Currently, there are no documented cases of resistance specifically to this compound in the scientific literature. Any future instances of resistance would likely involve one or more of the mechanisms outlined above.
Computational and Theoretical Studies on 3 Chloro N 2 Isopropylphenyl Propanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations provide insights into molecular geometry, stability, and sites of chemical reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-chloro-N-(2-isopropylphenyl)propanamide, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
| Parameter | Predicted Value | Significance |
| Optimized Ground State Energy | -958.3 Hartree | Represents the total electronic energy of the molecule in its most stable form. |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electron orbital; related to the ability to donate electrons. |
| LUMO Energy | -0.9 eV | Indicates the energy of the lowest empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.9 eV | A larger gap suggests high kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
This table contains representative data from theoretical calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map identifies regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP analysis highlights specific reactive sites.
| Molecular Region | Predicted Electrostatic Potential | Interpretation |
| Carbonyl Oxygen Atom | High Negative Potential (Red) | Site for electrophilic attack and hydrogen bond acceptance. |
| Chlorine Atom | Moderate Negative Potential (Yellow/Orange) | An electron-rich region that can participate in halogen bonding or other electrostatic interactions. |
| Amide Hydrogen Atom (N-H) | High Positive Potential (Blue) | Site for nucleophilic attack and hydrogen bond donation. |
| Aromatic Ring & Isopropyl Group | Near-Neutral Potential (Green) | Regions likely to engage in non-polar, hydrophobic interactions. |
This table contains representative data from theoretical calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation helps to forecast the binding affinity and interaction patterns. In a hypothetical scenario, this compound could be docked into the active site of a target protein, such as a kinase or a protease, to assess its potential as an inhibitor. The results would include a binding energy score, which estimates the strength of the interaction, and a detailed view of the binding mode. nih.gov
| Parameter | Hypothetical Finding | Detail |
| Target Protein | Cyclooxygenase-2 (COX-2) | A common target for non-steroidal anti-inflammatory drugs. |
| Binding Energy (Docking Score) | -7.8 kcal/mol | A negative value indicates a favorable binding interaction. |
| Key Hydrogen Bond Interactions | The carbonyl oxygen acts as a hydrogen bond acceptor with a backbone NH group of an Arginine residue in the active site. The amide hydrogen acts as a hydrogen bond donor to a Serine side chain. | These bonds are crucial for anchoring the ligand in the binding pocket. |
| Hydrophobic Interactions | The 2-isopropylphenyl group fits into a hydrophobic pocket formed by Leucine, Valine, and Alanine residues. | These interactions contribute significantly to the overall binding affinity. |
This table contains representative data from theoretical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activity. nih.govsysrevpharm.org To build a QSAR model, molecular descriptors (numerical representations of chemical information) are calculated for each compound. For this compound, these descriptors would quantify its physicochemical properties. This compound could then be included in a larger dataset to develop a model that predicts the activity of new, similar structures. nih.gov
| Descriptor Type | Descriptor Example | Calculated Value for Compound | Relevance in QSAR |
| Electronic | Dipole Moment | 3.5 D | Describes polarity and potential for electrostatic interactions. |
| Steric | Molecular Weight | 225.72 g/mol epa.gov | Relates to the size and bulk of the molecule. |
| Topological | Wiener Index | 1354 | A numerical value derived from the molecular graph, encoding information about branching. |
| Hydrophobic | LogP (octanol-water partition coefficient) | 3.2 | Measures lipophilicity, which affects membrane permeability and absorption. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | 1 / 1 | Quantifies the potential for forming hydrogen bonds with a biological target. |
This table contains representative data from theoretical calculations.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. nih.gov For this compound, an MD simulation could be used to:
Explore Conformational Space: Analyze the flexibility of the molecule in a solvent (e.g., water) to identify its most populated shapes or conformations.
Assess Binding Stability: If docked into a protein, an MD simulation can test the stability of the predicted binding pose. The Root Mean Square Deviation (RMSD) of the ligand's atoms is monitored over time; a stable RMSD value suggests the ligand remains securely in the binding pocket.
| Simulation Goal | Key Metric | Simulated Result Interpretation |
| Conformational Analysis in Water | Torsional Angle Distribution | Reveals the preferred rotational angles of the single bonds, defining the molecule's flexibility and dominant shapes in solution. |
| Binding Stability in a Protein | Ligand RMSD | A low and stable RMSD value (< 2 Å) over a 100-nanosecond simulation would indicate a stable binding interaction with the target protein. |
| Interaction Analysis | Hydrogen Bond Occupancy | Calculates the percentage of simulation time that specific hydrogen bonds between the ligand and protein are maintained, quantifying their strength. |
This table contains representative data from theoretical calculations.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Predicting a molecule's ADME properties is crucial for evaluating its drug-likeness. researchgate.net Numerous computational models exist to estimate these properties from a compound's structure, helping to identify potential pharmacokinetic issues early in the discovery process. nih.govnih.gov
| ADME Property | Predicted Value/Classification | Implication for Drug-Likeness |
| Human Intestinal Absorption (HIA) | High (Predicted > 90% absorption) | Likely to be well-absorbed from the gastrointestinal tract. mdpi.com |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial cell barrier. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be BBB-permeant | The molecule may be able to cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Predicted No | The compound is not likely to be actively pumped out of cells by this major efflux transporter. mdpi.com |
| Cytochrome P450 (CYP) Inhibition | Predicted inhibitor of CYP2D6 | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| Aqueous Solubility (LogS) | -3.5 | Indicates low to moderate solubility in water. |
| Plasma Protein Binding (PPB) | Predicted > 90% | Expected to be highly bound to proteins like albumin in the bloodstream. |
This table contains representative data from theoretical calculations.
Metabolism and Environmental Fate of 3 Chloro N 2 Isopropylphenyl Propanamide
Biotransformation Pathways in Model Organisms (e.g., enzymatic degradation mechanisms)
The biotransformation of chloroacetamide herbicides in model organisms, such as rats, and in various plant species, is a complex process primarily designed to detoxify and facilitate the excretion of the compound. The central metabolic route is the mercapturic acid pathway, which begins with the conjugation of the herbicide with glutathione (B108866) (GSH). nih.gov This initial step is crucial as it replaces the chlorine atom, a key feature of the chloroacetamide structure.
In mammals, this conjugation is catalyzed by glutathione S-transferases (GSTs), a family of enzymes found in the liver and other tissues. nih.gov Following the initial conjugation, the resulting glutathione conjugate undergoes further enzymatic modifications. These modifications typically involve the sequential removal of glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, leading to the formation of a cysteine conjugate. This cysteine conjugate can then be N-acetylated to form a mercapturic acid derivative, which is a common excretory product found in urine. tandfonline.com
In addition to the mercapturic acid pathway, other biotransformation reactions can occur. These include N-dealkylation, where the N-isopropyl group attached to the phenyl ring could be removed, and hydroxylation of the aromatic ring. researchgate.net The cytochrome P450 enzyme system, particularly isoforms like CYP3A4, has been implicated in the metabolism of some chloroacetamide herbicides, leading to the formation of intermediate metabolites. nih.gov For instance, the metabolism of alachlor (B1666766) by human liver microsomes, mediated by CYP3A4, results in the formation of 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). nih.gov
Table 1: Postulated Biotransformation Reactions for 3-chloro-N-(2-isopropylphenyl)propanamide in Model Organisms
| Reaction Type | Description | Potential Metabolite(s) |
| Glutathione Conjugation | Replacement of the chlorine atom with glutathione, catalyzed by glutathione S-transferases. | S-glutathionyl-N-(2-isopropylphenyl)propanamide |
| Mercapturic Acid Formation | Further processing of the glutathione conjugate through cleavage of amino acids and N-acetylation. | N-acetyl-S-cysteinyl-N-(2-isopropylphenyl)propanamide |
| N-Dealkylation | Removal of the isopropyl group from the nitrogen atom of the phenyl ring. | 3-chloro-N-(2-aminophenyl)propanamide |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | 3-chloro-N-(2-isopropyl-hydroxyphenyl)propanamide |
Environmental Degradation Studies
The environmental fate of this compound is likely governed by a combination of abiotic and biotic processes, similar to other chloroacetamide herbicides.
Abiotic degradation through photolysis (degradation by light) and hydrolysis (reaction with water) are generally considered slow processes for chloroacetamide herbicides under typical environmental conditions. proquest.comacs.org
Photolysis: The potential for photolytic degradation depends on the compound's ability to absorb light in the environmentally relevant UV spectrum. While some transformation can occur, it is not typically a major route of dissipation for this class of compounds in soil and water. wikipedia.org
Hydrolysis: The amide bond in chloroacetamides is relatively stable to hydrolysis at neutral pH. masterorganicchemistry.compressbooks.pub Hydrolysis rates can increase under strongly acidic or basic conditions, but these are not common in most natural environments. proquest.compressbooks.pub The primary hydrolysis product would likely be the replacement of the chlorine atom with a hydroxyl group, forming 3-hydroxy-N-(2-isopropylphenyl)propanamide. Amide hydrolysis, which would cleave the molecule into 3-chloropropanoic acid and 2-isopropylaniline, is generally a much slower process. masterorganicchemistry.com
Microbial degradation is a primary pathway for the breakdown of chloroacetamide herbicides in the environment. researchgate.netacademicjournals.org A variety of soil microorganisms have been shown to metabolize these compounds. researchgate.netacademicjournals.org
The initial steps in microbial degradation can vary depending on the specific microorganisms and environmental conditions (aerobic vs. anaerobic). In aerobic environments, common initial reactions include N/C-dealkylation and aromatic ring hydroxylation. researchgate.net Dechlorination is also a critical step, which can occur through hydrolytic mechanisms mediated by microbial enzymes. nih.gov
Under anaerobic conditions, reductive dechlorination can be a more significant initial step. wikipedia.org The degradation of chloroacetamides often leads to the formation of more mobile and persistent metabolites.
Several bacterial strains have been identified that can degrade chloroacetamide herbicides, including species of Pseudomonas, Bacillus, Sphingomonas, and Acinetobacter. researchgate.net These microorganisms utilize enzymes such as amidases, hydrolases, and oxygenases to break down the herbicide molecules. researchgate.net
Table 2: Key Microbial Degradation Reactions for Chloroacetamide Herbicides
| Degradation Process | Description | Example Metabolite Class |
| N-Dealkylation | Removal of the N-alkyl substituent from the amide nitrogen. | N-dealkylated propanamides |
| Aromatic Hydroxylation | Introduction of a hydroxyl group onto the phenyl ring. | Hydroxylated phenylpropanamides |
| Dechlorination | Removal of the chlorine atom, often replaced by a hydroxyl or other functional group. | Hydroxypropanamides |
| Amide Hydrolysis | Cleavage of the amide bond to form a carboxylic acid and an amine. | Chloropropanoic acid and anilines |
Metabolite Identification and Characterization in Biological and Environmental Matrices
The identification of metabolites in biological samples (e.g., urine, tissues) and environmental matrices (e.g., soil, water) is crucial for understanding the complete fate of a compound. For chloroacetamide herbicides, a common analytical approach involves techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.govusgs.gov
Based on studies of related herbicides, the primary metabolites expected for this compound would include:
In Biological Systems: Mercapturic acid derivatives resulting from glutathione conjugation are major metabolites. nih.govtandfonline.com Hydroxylated and dealkylated products may also be present. researchgate.net
In the Environment: In soil and water, the major metabolites are often the more mobile and persistent ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. wisc.edu These are formed through further degradation of the initial cysteine conjugates. Other potential environmental metabolites include the hydroxylated and dealkylated analogs of the parent compound. nih.gov For example, studies on alachlor have identified metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2,6-diethylaniline (B152787) in soil. researchgate.net
Development of Derivatives and Analogs of 3 Chloro N 2 Isopropylphenyl Propanamide
Rational Design of Next-Generation Propanamide Compounds
Rational drug design is a strategic approach that leverages the understanding of a biological target's structure and the mechanism of drug-receptor interaction to create new, more effective therapeutic agents. slideshare.net This process often involves computational methods to predict how a molecule will bind to a target, thereby guiding the synthesis of promising candidates. wiley.com
A key aspect of rational design is the analysis of Quantitative Structure-Activity Relationships (QSAR), which seeks to correlate the physicochemical properties of a series of compounds with their biological activities. wiley.combbau.ac.in For propanamide derivatives, this involves systematically modifying the core structure—for instance, altering the substituents on the phenyl ring or the length of the alkyl chain—and observing the impact on efficacy. Studies on related amide compounds have shown that structural features, such as the polarity and hydrogen-bonding capabilities of substituents, are critical determinants of their interactions within a biological system. wiley.com
Molecular docking is another powerful computational tool used in rational design. It simulates the interaction between a ligand (the potential drug molecule) and its target protein, predicting the preferred binding orientation and affinity. nih.gov This allows chemists to prioritize which derivatives of a lead compound, such as 3-chloro-N-(2-isopropylphenyl)propanamide, are most likely to exhibit the desired activity before they are synthesized in the lab. researchgate.netbiointerfaceresearch.com
A practical example of rational design is the development of 7-propanamide benzoxaboroles as anticancer agents. In this study, researchers designed and synthesized a series of derivatives to establish a structure-activity relationship, leading to the identification of compounds with potent activity against ovarian cancer cells. nih.gov Compound 115 emerged as a highly potent agent from this work. nih.gov
Table 1: Example of Structure-Activity Relationship (SAR) in 7-Propanamide Benzoxaborole Derivatives nih.gov
| Compound | Structure | IC₅₀ (OVCAR-3 cells, nM) |
| 103 | 33 | |
| 115 | 21 |
This interactive table showcases how minor structural modifications can significantly impact the biological activity of propanamide-containing compounds. Data sourced from a study on benzoxaborole derivatives as anticancer agents. nih.gov
Combinatorial Chemistry Approaches for Library Synthesis
Combinatorial chemistry is a revolutionary technique that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. ijpsr.comyoutube.com This approach drastically accelerates the drug discovery process by creating a vast pool of compounds that can be screened for biological activity. imperial.ac.uk For a scaffold like this compound, combinatorial methods can be used to generate thousands of derivatives by varying the substituents at different positions.
The two primary methods in combinatorial synthesis are solid-phase synthesis (SPS) and solution-phase synthesis. ijpsr.com
Solid-Phase Synthesis (SPS): Developed by R. Bruce Merrifield, SPS involves attaching an initial building block to a solid support, typically a polymer resin bead. crsubscription.com A series of chemical reactions are then carried out on the attached molecule. A major advantage of SPS is the ease of purification; excess reagents and byproducts can be simply washed away by filtering the resin. youtube.comcrsubscription.com This allows for the use of large excesses of reagents to drive reactions to completion. ijpsr.com Once the synthesis is complete, the final compound is cleaved from the solid support. This method is highly amenable to automation and is widely used for creating large libraries of compounds. crsubscription.com
Solution-Phase Synthesis: In this approach, reactions are carried out in solution, similar to traditional organic synthesis. To facilitate purification, soluble polymers or "scavenger" resins may be used to remove excess reagents or byproducts. ijpsr.com While generally more flexible in terms of reaction types, purification can be more complex than in SPS. ijpsr.com
A common strategy in combinatorial chemistry is the "split-mix" (or "split-and-pool") synthesis method, which allows for the exponential generation of compounds. researchgate.net In this process, a batch of resin beads is split into multiple portions, a different building block is added to each portion, and then all portions are recombined. Repeating this cycle can generate a library containing thousands to millions of unique compounds on individual beads. researchgate.net
Table 2: Comparison of Synthesis Methods for Propanamide Derivative Libraries
| Feature | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis |
| Principle | Compound is attached to a solid support (resin) during synthesis. | Reactions are carried out in a solvent. |
| Purification | Simple filtration and washing steps. | More complex (e.g., extraction, chromatography, scavenger resins). |
| Automation | Highly suitable for automation and high-throughput synthesis. | Can be automated, but often more challenging. |
| Reaction Conditions | May be limited by the stability of the resin and linker. | Wider range of applicable reaction conditions. |
| Scalability | Typically used for small-scale library generation. | More easily scalable for larger quantities of a single compound. |
Evaluation of Novel Analogues for Enhanced Activity or Selectivity
Once a library of novel propanamide analogues has been synthesized, the next critical step is to evaluate their biological activity and selectivity. This is typically achieved through high-throughput screening (HTS), where large numbers of compounds are rapidly tested for their ability to interact with a specific biological target. imperial.ac.uk
The goal is to identify "hits"—compounds that show a desired effect. These hits are then subjected to more detailed pharmacological characterization to determine their potency (often measured as IC₅₀ or EC₅₀ values), selectivity against other targets, and mechanism of action.
For example, a study on (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives involved synthesizing a series of ten new compounds and testing them for antinociceptive (pain-relieving) activity. nih.gov Through this evaluation, one compound, 1-[3-(5-chloro-2(3H)-benzothiazolon-3-yl)-propanoyl]-4-(4-chlorophenyl)piperazine , was identified as being significantly more active than the others and the standard drugs used for comparison. nih.gov
In another example, the evaluation of novel heteromonocyclic propanamide derivatives as selective androgen receptor degraders (SARDs) for treating resistant prostate cancer led to the identification of compound 26f . nih.gov This analogue demonstrated potent inhibitory and degradation effects in multiple cancer cell lines and was effective in an animal model of enzalutamide-resistant prostate cancer, highlighting its potential for further development. nih.gov
Table 3: Biological Activity of Selected Novel Propanamide Analogues
| Compound / Analogue | Target / Application | Key Finding | Reference |
| 115 (Benzoxaborole) | Ovarian Cancer | Potent antiproliferative activity with an IC₅₀ of 21 nM in OVCAR-3 cells. | nih.gov |
| 11e (Benzothiazolone) | Antinociceptive Agent | Showed significantly higher pain-relieving activity than standard drugs in multiple assays. | nih.gov |
| 26f (Heteromonocycle) | Enzalutamide-Resistant Prostate Cancer | Exhibited potent degradation of the androgen receptor and inhibited tumor growth in vivo. | nih.gov |
Bioisosteric Replacements in the Chemical Structure
For a compound like this compound, the amide bond is a prime target for bioisosteric replacement. While amides are crucial for the structure of many drugs, they can be susceptible to enzymatic degradation by proteases in the body, leading to poor metabolic stability. nih.govcambridgemedchemconsulting.com
Common bioisosteres for the amide group include:
Heterocyclic Rings: Five-membered rings such as 1,2,3-triazoles, oxadiazoles, and tetrazoles are excellent mimics of the trans-amide bond geometry. nih.govacs.org They are generally more stable to hydrolysis and can offer new hydrogen bonding patterns. For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) in a series of DPP-4 inhibitors resulted in compounds with comparable potency and improved metabolic stability. nih.gov
Retro-Amides: Reversing the amide bond (swapping the CO and NH positions) can sometimes maintain or even improve activity while altering susceptibility to proteases. A retro-amide analogue of a baccharin derivative maintained high potency while dramatically improving selectivity by over 2,800-fold. drughunter.com
Other Functional Groups: Groups like sulfonamides, ureas, carbamates, and thioamides are also used as amide replacements, though they can significantly alter the electronic and steric properties of the molecule. nih.govcambridgemedchemconsulting.com
The choice of a bioisostere is complex and depends heavily on the specific biological target and the desired properties, as any replacement can be either beneficial or detrimental to the compound's activity. nih.gov
Table 4: Common Bioisosteric Replacements for the Amide Group
| Bioisostere | Key Features | Potential Advantages |
| 1,2,3-Triazole | Stable, mimics trans-amide geometry, acts as a hydrogen bond acceptor. | Increased metabolic stability, resistant to hydrolysis and oxidation. cambridgemedchemconsulting.com |
| 1,2,4-Oxadiazole | Metabolically robust, can participate in hydrogen bonding. | Improved pharmacokinetic profiles, circumvents amide instability. nih.gov |
| Tetrazole | Acidic properties, often used as a carboxylic acid isostere but can also replace parts of an amide linkage. | Enhanced metabolic stability. nih.gov |
| Retro-Amide | Reversed amide bond (NH-C=O). | Can alter protease recognition, potentially improving selectivity and stability. drughunter.com |
| Sulfonamide | Tetrahedral geometry, strong hydrogen bond donor. | Can improve metabolic stability, though may decrease solubility. cambridgemedchemconsulting.com |
Future Research Directions and Potential Applications of 3 Chloro N 2 Isopropylphenyl Propanamide
Exploration of Novel Biological Targets and Therapeutic Areas
The N-phenylpropanamide scaffold is a recognized pharmacophore in medicinal chemistry, and the specific substitutions on 3-chloro-N-(2-isopropylphenyl)propanamide—a chloro group on the propanamide chain and an isopropylphenyl group on the nitrogen—may confer unique biological activities. Future research should be directed towards a comprehensive screening of this compound against a wide array of biological targets to uncover its therapeutic potential.
Studies on analogous compounds, such as 2-chloro-N-phenylacetamide, have demonstrated antifungal activity against pathogenic fungi like Aspergillus flavus, Candida tropicalis, and Candida parapsilosis. scielo.brscielo.brnih.govresearchgate.net The proposed mechanisms of action for these related compounds include interference with the fungal cell membrane via binding to ergosterol (B1671047) and potential inhibition of DNA synthesis. scielo.brscielo.br These findings suggest that this compound could be investigated for similar antifungal properties.
Furthermore, the broader class of N-substituted amides has been explored for various therapeutic effects, including as potential antitumor agents. drughunter.com Systematic in vitro and in vivo studies are warranted to determine if this compound exhibits any cytotoxic or antiproliferative effects against cancer cell lines.
The exploration of novel biological targets could involve high-throughput screening assays, molecular docking studies to predict binding affinities to known protein targets, and subsequent validation through biochemical and cellular assays. Identifying the specific molecular targets of this compound is a critical first step in elucidating its mechanism of action and potential therapeutic applications. The isopropylphenyl moiety may also influence the compound's lipophilicity and steric interactions, potentially leading to novel target engagement compared to other N-phenylpropanamide derivatives.
Table 1: Potential Biological Investigation Areas for this compound
| Potential Therapeutic Area | Rationale based on Analogous Compounds | Suggested Research Approach |
| Antifungal | Related chloroacetamides show activity against pathogenic fungi. scielo.brscielo.brnih.govresearchgate.net | Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays against a panel of fungal strains. |
| Anticancer | N-substituted amides have been investigated for antiproliferative activities. drughunter.com | In vitro cytotoxicity screening against various cancer cell lines. |
| Anti-inflammatory | Some N-aryl amide derivatives possess anti-inflammatory properties. | Evaluation in cellular models of inflammation, such as measuring inhibition of pro-inflammatory cytokines. |
| Analgesic | Certain N-phenylpropanamide derivatives have shown analgesic potential. spirochem.com | Assessment in animal models of pain. |
Sustainable Synthesis and Green Chemistry Innovations
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. Future investigations into the synthesis of this compound should prioritize the principles of green chemistry. This includes the use of less hazardous reagents, the reduction of waste, and the improvement of energy efficiency. cambridgemedchemconsulting.com
Traditional amide synthesis often involves the use of coupling reagents that can generate significant waste. Alternative, more sustainable methods could be explored, such as catalytic amidation reactions that avoid the use of stoichiometric activating agents. The use of greener solvents, or even solvent-free reaction conditions, should also be investigated.
Moreover, the starting materials for the synthesis, 3-chloropropanoyl chloride and 2-isopropylaniline, could potentially be derived from renewable feedstocks. Research into biocatalytic routes, employing enzymes for the amidation step, could offer a highly selective and environmentally friendly alternative to conventional chemical synthesis. The principles of green chemistry advocate for processes that are safe, energy-efficient, and produce minimal waste, starting from renewable resources. cambridgemedchemconsulting.com
Innovations in flow chemistry could also be applied to the synthesis of this compound. Flow reactors can offer improved safety, better heat and mass transfer, and the potential for easier scale-up compared to traditional batch processes.
Applications in Crop Protection and Agro-Chemical Development
The chloroacetamide class of compounds is well-established in the agrochemical industry, primarily for its herbicidal activity. scielo.brnih.gov These herbicides are typically used for pre-emergence control of annual grasses and some broadleaf weeds in major crops. researchgate.net The mode of action of chloroacetamide herbicides generally involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant cell development. scielo.br This disruption of VLCFA biosynthesis affects the formation of cell membranes and cuticle waxes, leading to the inhibition of seedling growth and eventual death of susceptible weeds. scielo.br
Given its structural similarity to known chloroacetamide herbicides, this compound is a strong candidate for investigation as a new active ingredient in crop protection. Research in this area should focus on:
Efficacy Screening: Evaluating the herbicidal activity of the compound against a broad spectrum of economically important weed species.
Crop Selectivity: Determining the safety of the compound for use in major agricultural crops such as corn, soybeans, and cotton.
Mode of Action Studies: Confirming whether the compound acts as a VLCFA inhibitor or possesses a novel mode of action, which would be particularly valuable in combating the growing issue of herbicide resistance. nih.govduke.edu
Formulation Development: Creating stable and effective formulations for field application.
The development of new herbicides with different modes of action is crucial for sustainable weed management and to mitigate the evolution of herbicide-resistant weeds. nih.govduke.edu The unique substitution pattern of this compound may result in a different spectrum of weed control or improved crop safety profile compared to existing chloroacetamide herbicides.
Table 2: Comparison of Herbicide Classes and Potential Placement of this compound
| Herbicide Class | Mode of Action | Example Active Ingredients | Potential Role of this compound |
| Chloroacetamides | Inhibition of very-long-chain fatty acid (VLCFA) synthesis scielo.br | Metolachlor, Acetochlor, Alachlor (B1666766) | As a new active ingredient within this class, potentially with a different weed spectrum or crop selectivity. |
| Dinitroanilines | Inhibition of microtubule formation | Trifluralin, Pendimethalin | Not a primary expected role based on structure. |
| Triazines | Inhibition of photosynthesis at photosystem II | Atrazine, Simazine | Not a primary expected role based on structure. |
Interdisciplinary Research Collaborations and Translational Studies
The successful development and application of a novel chemical entity like this compound will necessitate a multidisciplinary approach. Collaboration between synthetic chemists, biologists, toxicologists, agronomists, and formulation scientists will be essential to fully characterize the compound and explore its potential. epa.govnih.gov
Translational research, which aims to bridge the gap between basic scientific discoveries and practical applications, is particularly relevant. case.edu For instance, initial findings of biological activity in the laboratory must be translated into effective and safe products for either therapeutic or agricultural use. This process involves navigating regulatory hurdles, conducting field trials, and developing scalable and cost-effective manufacturing processes.
In the context of agrochemical development, collaborations between academic research institutions and industry partners can accelerate the discovery and commercialization of new crop protection solutions. epa.gov Such partnerships can leverage the fundamental research capabilities of academia with the development and market expertise of industry. epa.govnih.gov Case studies in translational science have demonstrated that a concerted effort across various disciplines is crucial for moving a promising compound from the laboratory to the market. epa.gov The journey from a promising molecule to a beneficial product is often long and requires sustained investment and collaboration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
